![molecular formula C8H10O3S B1583880 2,6-dimethylbenzenesulfonic Acid CAS No. 25241-15-0](/img/structure/B1583880.png)
2,6-dimethylbenzenesulfonic Acid
Overview
Description
2,6-Dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzenesulfonic acid can be synthesized through the sulfonation of 2,6-dimethylbenzene (also known as 2,6-xylene) using sulfur trioxide or oleum as the sulfonating agent. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,6-dimethylbenzene is treated with sulfur trioxide or oleum. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation processes to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate salts.
Reduction: The compound can be reduced to form corresponding sulfonamides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonate salts.
Reduction: Sulfonamides.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2,6-Dimethylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-dimethylbenzenesulfonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
- 2,3-Dimethylbenzenesulfonic acid
- 2,5-Dimethylbenzenesulfonic acid
- p-Xylene-2-sulfonic acid
- 2,6-Dimethylbenzoic acid
Comparison: 2,6-Dimethylbenzenesulfonic acid is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other dimethylbenzenesulfonic acids, the 2,6-isomer has distinct steric and electronic effects that make it suitable for specific applications in research and industry .
Biological Activity
2,6-Dimethylbenzenesulfonic acid, a sulfonic acid derivative, is an aromatic compound characterized by a benzene ring with two methyl groups attached at the 2 and 6 positions and a sulfonic acid group (-SO₃H). This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and toxicology.
- Molecular Formula : C₈H₁₀O₃S
- Molecular Weight : 186.23 g/mol
- Solubility : Highly soluble in water and various organic solvents, making it versatile for chemical applications.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial and antifungal properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations. Specific mechanisms of action are still under investigation, but the compound's ability to disrupt microbial cell membranes is hypothesized to play a role in its efficacy .
Toxicological Studies
Toxicological assessments of this compound have shown no significant adverse effects at low concentrations. The No Observed Adverse Effect Levels (NOAELs) for repeated exposure studies in rodents were established at high doses, indicating a relatively safe profile for certain applications. For instance, NOAELs were reported as >2439 mg/kg bw/day for male mice and >2467 mg/kg bw/day for female mice .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus. These findings suggest that the compound could be developed into an effective antimicrobial agent .
Case Study 2: Toxicological Assessment
In a chronic toxicity study involving Wistar rats, this compound was administered via diet over a period of 90 days. The study found no significant treatment-related effects on body weight or food consumption at doses up to 4092 mg/kg bw/day. Histopathological examinations revealed no lesions in major organs, reinforcing the compound's safety profile .
Comparative Analysis
The following table summarizes key findings related to the biological activity and safety profile of this compound compared to other dimethylbenzenesulfonic acids:
Compound | Antibacterial Activity | NOAEL (mg/kg bw/day) | Major Findings |
---|---|---|---|
This compound | Significant against E. coli and S. aureus | >2439 (male), >2467 (female) | Safe at high doses; effective antimicrobial agent |
2,4-Dimethylbenzenesulfonic Acid | Moderate activity reported | >240 (rats) | Potential use in drug formulations |
2,5-Dimethylbenzenesulfonic Acid | Limited data available | Not established | Further research needed on biological effects |
Properties
IUPAC Name |
2,6-dimethylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRETYAHLENMEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275008 | |
Record name | 2,6-dimethylbenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25241-15-0 | |
Record name | 2,6-dimethylbenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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